1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indole
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Overview
Description
1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indole is a heterocyclic compound that combines the structural features of both thiazole and indole rings. This compound is of significant interest due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science.
Mechanism of Action
Target of Action
Thiazole derivatives have been found to interact with various targets such as nicotinic acetylcholine receptors and DNA topoisomerase II . These targets play crucial roles in the nervous system and DNA replication, respectively .
Mode of Action
Thiazole derivatives have been reported to interfere with nicotinic acetylcholine receptors, leading to the cessation of feeding in insects . Another derivative, voreloxin, binds to DNA and interacts with topoisomerase II, causing DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been associated with the inhibition of the i4 promoter activity and aromatase catalytic activity .
Result of Action
Thiazole derivatives have been associated with significant analgesic and anti-inflammatory activities .
Biochemical Analysis
Biochemical Properties
Thiazoles, the class of compounds it belongs to, are known to interact with various enzymes, proteins, and other biomolecules . For instance, thiazoles are a basic scaffold found in many natural compounds such as vitamin B1-thiamine, alkaloids, anabolic steroids, flavones .
Cellular Effects
Thiazoles have been found to have diverse biological activities, including antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Molecular Mechanism
Thiazoles are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
Thiazoles have been studied in animal models and have shown to have varying effects at different dosages .
Metabolic Pathways
Thiazoles are known to be involved in various metabolic pathways, interacting with enzymes and cofactors .
Transport and Distribution
Thiazoles are known to interact with various transporters and binding proteins .
Subcellular Localization
Thiazoles are known to be directed to specific compartments or organelles based on targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indole typically involves the reaction of 2-chloro-1,3-thiazole with an indole derivative. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the indole, followed by nucleophilic substitution with 2-chloro-1,3-thiazole . The reaction is usually carried out in an aprotic solvent like dimethylformamide or acetonitrile at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydride, potassium carbonate, dimethylformamide, acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its potential as an anticancer, anti-inflammatory, and neuroprotective agent.
Industry: Utilized in the development of dyes, pigments, and chemical reaction accelerators.
Comparison with Similar Compounds
Similar Compounds
2-chloro-5-chloromethyl-1,3-thiazole: Shares the thiazole ring but lacks the indole moiety.
1H-indole-3-carboxaldehyde: Contains the indole ring but lacks the thiazole moiety.
Benzothiazole derivatives: Similar in structure but with a benzene ring fused to the thiazole.
Uniqueness
1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indole is unique due to its combined thiazole and indole rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-chloro-5-(indol-1-ylmethyl)-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2S/c13-12-14-7-10(16-12)8-15-6-5-9-3-1-2-4-11(9)15/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNXVFHCASOLPDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CC3=CN=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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